molecular formula C14H15N5O4S B2666849 Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate CAS No. 869068-45-1

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2666849
CAS No.: 869068-45-1
M. Wt: 349.37
InChI Key: YWQRFEOZUDKKPX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule is structurally characterized by a 1,2,4-triazine core, a privileged scaffold known to exhibit a wide range of pharmacological activities. The 4-amino group on the triazine ring and the thioether-linked acetamido side chain make it a versatile intermediate for the synthesis of more complex heterocyclic systems. Researchers are exploring this compound and its analogs primarily for their potential as enzyme inhibitors. The triazine nucleus is a common feature in molecules that target purine-binding sites, suggesting potential application in the development of kinase inhibitors (source) or dihydrofolate reductase (DHFR) antagonists (source) . The incorporation of the ethyl benzoate ester further enhances its drug-like properties, facilitating cellular uptake in in vitro assays. Its primary research utility lies in its role as a key precursor for constructing targeted libraries of small molecules for high-throughput screening against biologically relevant targets, particularly in oncology and infectious disease research.

Properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O4S/c1-2-23-13(22)9-5-3-4-6-10(9)17-11(20)8-24-14-18-16-7-12(21)19(14)15/h3-7H,2,8,15H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRFEOZUDKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioacetamido Group Introduction: The thioacetamido group is introduced via nucleophilic substitution reactions, often using thiourea or similar reagents.

    Esterification: The final step involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic ring and the triazine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The exact mechanism of action of Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and thioacetamido group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Triazinone-Based Derivatives

BG14546 (Ethyl 4-{2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate)
  • Structural Differences: The triazinone ring in BG14546 bears a 6-methyl substituent instead of the 4-amino group in the target compound . Both compounds share the ethyl benzoate ester and thioether-linked acetamido moiety.
  • Functional Implications: The 4-amino group in the target compound likely enhances hydrogen-bonding interactions, improving solubility and target binding affinity.
Methyl 4-(2-((4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate
  • Structural Differences :
    • Replaces the ethyl ester with a methyl ester .
  • Functional Implications :
    • The smaller methyl ester may reduce metabolic stability due to faster enzymatic hydrolysis compared to the ethyl ester.

Thiazolidinone and Thiazine Derivatives

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates
  • Structural Differences: Replaces the triazinone ring with a thiazolidinone core . Contains a methoxy-oxoethylidene substituent instead of the triazinone’s amino group.
  • Functional Implications: Thiazolidinones are associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory), but the triazinone’s nitrogen-rich structure may offer superior electronic properties for binding to targets requiring multiple H-bond acceptors .
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
  • Structural Differences: Features a 1,4-benzothiazine core instead of the triazinone .
  • Functional Implications: The benzothiazine system’s larger aromatic system may enhance π-π stacking interactions but reduce conformational flexibility compared to the triazinone .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Inferred Properties
Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate 1,2,4-Triazin-3-yl 4-amino, ethyl ester High H-bonding potential, moderate lipophilicity Enhanced solubility, target specificity
BG14546 1,2,4-Triazin-3-yl 6-methyl, ethyl ester Reduced polarity, increased hydrophobicity Improved membrane permeability, lower solubility
Methyl ester analog 1,2,4-Triazin-3-yl 4-amino, methyl ester Smaller ester group Faster metabolic clearance
Thiazolidinone derivatives Thiazolidinone Varied benzamido groups Diverse bioactivity profiles Potential antimicrobial/anti-inflammatory activity
1,4-Benzothiazine derivative 1,4-Benzothiazine Acetamide substituent Extended aromatic system Enhanced π-π stacking, reduced flexibility

Research Findings and Implications

  • Triazinone vs. Thiazolidinone: The triazinone core’s electron-deficient nature may enhance interactions with biological targets compared to thiazolidinones, which are more electron-rich .
  • Substituent Effects: The 4-amino group in the target compound is critical for solubility and binding, whereas the 6-methyl group in BG14546 prioritizes lipophilicity . Ethyl esters generally exhibit better metabolic stability than methyl esters, making the target compound more pharmacokinetically favorable than its methyl analog .
  • Heterocycle Choice: The triazinone’s compact structure and multiple H-bond acceptors may offer advantages in drug design over bulkier systems like benzothiazines .

Biological Activity

Ethyl 2-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following molecular formula and properties:

PropertyValue
Molecular FormulaC13H15N5O3S
Molar Mass305.36 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO and methanol

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities due to the presence of the triazine ring, which is known for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of triazine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Potential

The triazine moiety has also been associated with anticancer properties. Compounds featuring this structure have been shown to induce apoptosis in cancer cell lines. Preliminary studies suggest that this compound may exert cytotoxic effects against specific cancer types through mechanisms involving cell cycle arrest and apoptosis induction.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key factors include:

  • Substitution Patterns : Variations in the substitution on the aromatic ring can enhance or diminish biological activity.
  • Functional Groups : The presence of amino and thio groups plays a crucial role in the compound's interaction with biological targets.
  • Hydrophobicity : Changes in hydrophobicity can affect the compound's bioavailability and overall efficacy.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of triazine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of triazine derivatives revealed that this compound induced apoptosis in HeLa cells with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, signifying apoptosis.

Q & A

Q. What analytical approaches confirm the absence of tautomeric forms in the triazine ring?

  • Methodological Answer :
  • VT-NMR : Monitor NH2_2 proton shifts across 25–80°C; tautomerism causes dynamic broadening.
  • X-ray Crystallography : Fixed bond lengths in the crystal structure (e.g., C-N vs. C=N) exclude tautomeric equilibria .

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